2,2,2,4'-Tetrafluoroacetophenone

Catalog No.
S749574
CAS No.
655-32-3
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2,4'-Tetrafluoroacetophenone

CAS Number

655-32-3

Product Name

2,2,2,4'-Tetrafluoroacetophenone

IUPAC Name

2,2,2-trifluoro-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H

InChI Key

LUKLMXJAEKXROG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)F

Synthesis of Fluorinated Organic Compounds

Due to the presence of multiple fluorine atoms, 2,2,2,4'-tetrafluoroacetophenone serves as a valuable precursor for the synthesis of other fluorinated organic compounds. The incorporation of fluorine atoms into organic molecules can significantly impact their physical and chemical properties, such as:

  • Increasing lipophilicity: This can enhance the molecule's ability to pass through cell membranes, making it potentially useful for drug delivery applications [].
  • Modifying electronic properties: Fluorine's electron-withdrawing nature can influence the reactivity of the molecule, allowing for the fine-tuning of its behavior in various reactions [].

Researchers have utilized 2,2,2,4'-tetrafluoroacetophenone as a starting material for the synthesis of diverse fluorinated molecules, including:

  • Pharmaceuticals: Fluorine substitution is a common strategy in medicinal chemistry to improve drug potency, selectivity, and metabolic stability []. 2,2,2,4'-Tetrafluoroacetophenone can serve as a building block for the synthesis of novel fluorinated drug candidates [].
  • Functional materials: Fluorinated organic materials often exhibit unique properties such as high thermal and chemical stability, making them valuable for applications in electronics, optoelectronics, and materials science []. 2,2,2,4'-Tetrafluoroacetophenone can be incorporated into the design of these functional materials to introduce desired properties [].

Research on Fluorine-Carbon Bond Activation

  • Degradation of persistent organic pollutants: Many industrial chemicals and environmental contaminants possess strong C-F bonds, making them highly persistent in the environment. Research on C-F bond activation is essential for developing strategies to degrade these harmful pollutants [].
  • Synthesis of complex molecules: Selective C-F bond activation enables the controlled introduction of functional groups into fluorinated molecules, allowing for the synthesis of complex and diverse structures with tailored properties.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

655-32-3

Wikipedia

4'-Fluoro-2,2,2-trifluoroacetophenone

General Manufacturing Information

Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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